molecular formula C24H21ClN2O4 B2722541 [2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime CAS No. 338401-42-6

[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime

Cat. No.: B2722541
CAS No.: 338401-42-6
M. Wt: 436.89
InChI Key: NKAJMJNCVXJYNQ-SHHOIMCASA-N
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Description

2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine .

Scientific Research Applications

2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing molecules and oxime derivatives. Examples include:

Uniqueness

The uniqueness of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-(2-phenoxyethoxy)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c25-19-10-6-17(7-11-19)22-16-23(22)24(18-8-12-20(13-9-18)27(28)29)26-31-15-14-30-21-4-2-1-3-5-21/h1-13,22-23H,14-16H2/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJMJNCVXJYNQ-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCCOC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCCOC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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